molecular formula C9H14N2O2 B592169 Tert-butyl 1H-pyrrol-1-ylcarbamate CAS No. 937046-95-2

Tert-butyl 1H-pyrrol-1-ylcarbamate

Cat. No. B592169
CAS No.: 937046-95-2
M. Wt: 182.223
InChI Key: JDOTVVAIWOCYFL-UHFFFAOYSA-N
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Patent
US08217043B2

Procedure details

A mixture of tert-butyl carbazate (5.51 g, 41.7 mmol), 2,5-dimethoxytetrahydrofuran (6.5 mL, 50.0 mmol) and acetic acid (33.6 mL) in dioxane (80 mL) was refluxed for 3 h; then cooled, the dark brown reaction mixture was concentrated, the resulting residue was directly silica gel column purified (eluents: 10% EtOAc in hexanes to 50% EtOAc in hexanes) to give the desired product (951 mg) as white solid. 1H NMR (CDCl3, δ in ppm): 7.17 (s, br, 1H), 6.66 (m, 2H), 6.11 (m, 2H), 1.49 (s, 9H).
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[NH:2][NH2:3].CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1.C(O)(=O)C>O1CCOCC1>[C:6]([O:5][C:1](=[O:4])[NH:2][N:3]1[CH:12]=[CH:16][CH:15]=[CH:14]1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
5.51 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
6.5 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
33.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CONCENTRATION
Type
CONCENTRATION
Details
the dark brown reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified (eluents: 10% EtOAc in hexanes to 50% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NN1C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 951 mg
YIELD: CALCULATEDPERCENTYIELD 12.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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